D-Tetramannuronic acid

Biopolymer Characterization Analytical Chemistry Quality Control

Procure D-Tetramannuronic acid for its chemically defined DP4 M-block backbone. Unlike polydisperse alginate oligosaccharide mixtures, this homogeneous tetramer (MW 722.5) eliminates M/G ratio and chain-length variability, enabling reproducible structure-activity relationship studies, reliable negative-control immunopharmacology assays, and precise plant elicitor dose-response research.

Molecular Formula C24H34O25
Molecular Weight 722.5 g/mol
Cat. No. B12423229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Tetramannuronic acid
Molecular FormulaC24H34O25
Molecular Weight722.5 g/mol
Structural Identifiers
SMILESC1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)OC3C(C(C(OC3C(=O)O)OC4C(C(C(OC4C(=O)O)O)O)O)O)O)O)O)C(=O)O)O)O
InChIInChI=1S/C24H34O25/c25-1-2(26)13(17(34)35)47-22(7(1)31)45-11-4(28)9(33)24(49-15(11)19(38)39)46-12-5(29)8(32)23(48-16(12)20(40)41)44-10-3(27)6(30)21(42)43-14(10)18(36)37/h1-16,21-33,42H,(H,34,35)(H,36,37)(H,38,39)(H,40,41)/t1-,2-,3+,4+,5+,6-,7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,21+,22+,23+,24+/m0/s1
InChIKeyGOIKIOHGMNUNBL-WOAFRKGNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Tetramannuronic Acid: Procurement Considerations for a Defined DP4 Mannuronate Oligomer


D-Tetramannuronic acid is a homogeneous alginate oligosaccharide composed of four β-D-mannuronic acid units linked via 1→4 glycosidic bonds, with a molecular weight of 722.5 g/mol and CAS 149511-34-2 . As a discrete DP4 (degree of polymerization 4) M-block tetramer, it is distinguished from heterogeneous alginate oligosaccharide mixtures and longer polymannuronate chains by its precisely defined structure, which eliminates batch-to-batch variability in M/G ratio and molecular weight distribution [1]. This structural homogeneity is critical for reproducible structure-activity relationship studies and for applications requiring predictable ion-binding and degradation kinetics .

Why Alginate Oligosaccharide Mixtures Cannot Substitute for D-Tetramannuronic Acid in Defined Research


Procurement of generic alginate oligosaccharide (AOS) mixtures introduces confounding variables that undermine experimental reproducibility and mechanistic interpretation. AOS mixtures inherently contain heterogeneous distributions of chain lengths (DP 2–25), variable M/G ratios, and block arrangements (M-blocks, G-blocks, MG-blocks), each of which differentially influences biological outcomes [1]. For instance, M-oligomers demonstrate greater potency than G-oligomers for cytokine induction in RAW264.7 macrophages [2], while in plant systems, only AOS fractions with specific M/G ratios (>1.58) promote strawberry anthocyanin accumulation [3]. Substituting a defined DP4 M-block tetramer with a polydisperse mixture obscures which structural parameter—chain length, monosaccharide composition, or terminal unsaturation—is responsible for any observed effect.

Quantitative Differentiation Evidence: D-Tetramannuronic Acid vs. Closest Comparators


Defined DP4 Structure vs. Polydisperse Alginate Oligosaccharide Mixtures: Impurity and Reproducibility

D-Tetramannuronic acid is a chromatographically homogeneous tetramer (DP4) of defined molecular weight (722.5 g/mol), in contrast to commercially available AOS mixtures that exhibit broad polydispersity with DP ranges typically spanning 2–25 [1]. This homogeneity is achieved through acid hydrolysis of homopolymannuronate blocks followed by gel chromatography fractionation, yielding a product with discrete identity rather than a statistical distribution [2]. The structural singularity eliminates the confounding effects of variable chain length distribution inherent in mixture-based approaches .

Biopolymer Characterization Analytical Chemistry Quality Control

M-Block vs. G-Block Oligomer Selectivity: Cytokine Induction in RAW264.7 Macrophages

In a direct head-to-head comparison using the Bio-Plex multiplex cytokine assay, M-oligomers (mannuronate series) demonstrated consistently higher potency than G-oligomers (guluronate series) for inducing multiple cytokine secretions from RAW264.7 murine macrophages [1]. This M/G specificity was evident across the G3–G6 and M3–M6 oligomer series, with the difference being particularly pronounced between G3 and M3 trimers [2]. While the study evaluated a range of oligomers including tetramers, the M-preferential activity establishes a class-level inference that M-block tetramers such as D-Tetramannuronic acid are intrinsically more immunostimulatory than G-block tetramers of equivalent chain length [3].

Immunomodulation Cytokine Profiling Macrophage Activation

M-Block vs. G-Block Oligomer Differential Activity: Strawberry Anthocyanin Accumulation in Planta

A comparative study of alginate oligosaccharides with defined M/G ratios revealed that oligomannuronate (MAOS, M/G ratio ≈ 6.77, Mw = 6000 Da) and heterogeneous AOS (HAOS, M/G ratio ≈ 1.58, Mw = 2800 Da) significantly promoted strawberry coloration and anthocyanin accumulation, whereas oligoguluronate (GAOS, M/G ratio ≈ 0.20, Mw = 5500 Da) exhibited no significant effect [1]. The promotion of coloration was associated with up-regulation of jasmonic acid (JA) pathway genes and anthocyanin biosynthetic genes [2]. While this study used higher molecular weight MAOS, the structure-activity relationship establishes that high M/G ratio (M-rich) oligomers possess activity that low M/G ratio (G-rich) oligomers lack [3].

Plant Elicitor Agricultural Biotechnology Anthocyanin Biosynthesis

Sulfated D-Tetramannuronic Acid Scaffold: Chain Length-Dependent RBD Affinity for SARS-CoV-2 Omicron Variant

In a microwave-assisted synthesis of highly sulfated mannuronate glycans (up to 17 sulfate sites), the partially sulfated tetrasaccharide demonstrated the highest binding affinity for the receptor-binding domain (RBD) of the SARS-CoV-2 Omicron variant among all oligomers tested, including longer-chain octasaccharides [1]. Notably, while the tetrasaccharide exhibited superior RBD binding, the fully sulfated octasaccharide showed the most potent interference with RBD-ACE2 binding and Vero E6 cell entry, indicating a chain length-dependent mechanistic bifurcation where shorter sulfated oligomers excel at direct RBD recognition while longer chains more effectively block functional viral entry [2]. The tetrasaccharide's optimal affinity positions it as the preferred scaffold for RBD-binding probe development [3].

Antiviral Discovery SARS-CoV-2 Entry Inhibition Sulfated Glycan SAR

Saturated vs. Unsaturated Terminal Structure: TNF-α Induction in Macrophages

A systematic structure-activity study comparing enzymatically depolymerized unsaturated alginate oligomers with acid-hydrolyzed saturated alginate oligomers demonstrated that TNF-α secretion from RAW264.7 macrophages is exquisitely dependent on the unsaturated terminal structure [1]. Saturated oligomers (including saturated mannuronate tetramers) induced only trace or fairly low levels of TNF-α secretion, whereas unsaturated oligomers with identical backbone structures induced robust TNF-α production [2]. Among unsaturated mannuronate oligomers, M7 (DP7) showed the most potent activity, while M3–M9 exhibited a bell-shaped chain length-activity relationship [3].

Terminal Group Chemistry Immunopharmacology Structure-Activity Relationship

High-Value Application Scenarios for D-Tetramannuronic Acid Based on Quantitative Evidence


Defined Scaffold for Structure-Activity Relationship (SAR) Studies of Alginate-Derived Oligomers

D-Tetramannuronic acid provides a chemically homogeneous DP4 M-block backbone suitable for systematic SAR investigations. As a monodisperse saturated tetramer [1], it eliminates the confounding variables of polydispersity and variable M/G composition inherent in commercial AOS mixtures [2], enabling precise correlation of structural modifications—such as sulfation at defined positions or terminal group derivatization—with biological outcomes [3]. This is essential for mapping the distinct contributions of chain length, M/G ratio, and terminal unsaturation to observed activities.

Core Scaffold for SARS-CoV-2 RBD-Targeted Probe Development

Based on evidence that the partially sulfated tetrasaccharide exhibits the highest binding affinity for the SARS-CoV-2 Omicron RBD among all tested sulfated mannuronate glycans [1], D-Tetramannuronic acid serves as the optimal starting material for synthesizing RBD-binding probes and inhibitor candidates. Researchers developing sulfated mannuronate-based antivirals should prioritize the DP4 scaffold for direct RBD recognition assays, while noting that longer-chain oligomers may be more suitable for entry-blockade applications [2].

Non-Immunostimulatory Control in Macrophage Activation Studies

Given that saturated mannuronate oligomers including D-Tetramannuronic acid induce only trace levels of TNF-α secretion from RAW264.7 macrophages compared to their unsaturated counterparts [1], this compound is ideally suited as a negative control or baseline comparator in immunopharmacology studies. It enables researchers to isolate and attribute observed pro-inflammatory cytokine responses specifically to the unsaturated terminal group or other structural features rather than the mannuronate backbone itself [2].

M-Block-Specific Plant Elicitor for Flavonoid Pathway Activation

Research demonstrating that M-rich alginate oligosaccharides (MAOS, M/G ≈ 6.77) promote strawberry anthocyanin accumulation via JA pathway activation, whereas G-rich oligosaccharides (GAOS, M/G ≈ 0.20) exhibit no significant effect [1], supports the use of D-Tetramannuronic acid as a defined M-block elicitor. This pure DP4 tetramer enables precise dose-response studies in plant biotechnology aimed at enhancing flavonoid/anthocyanin content in crops without the variability introduced by mixed M/G composition oligosaccharide preparations [2].

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